molecular formula C22H16N4O3S B1456591 3-Methyl-4-(5-nitro-2-(pyridin-2-ylthio)benzylidene)-1-Phenyl-1H-pyrazol-5(4H)-one CAS No. 1024724-31-9

3-Methyl-4-(5-nitro-2-(pyridin-2-ylthio)benzylidene)-1-Phenyl-1H-pyrazol-5(4H)-one

Cat. No. B1456591
M. Wt: 416.5 g/mol
InChI Key: GLUYPLYASBAFDJ-XMHGGMMESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-4-(5-nitro-2-(pyridin-2-ylthio)benzylidene)-1-Phenyl-1H-pyrazol-5(4H)-one is a useful research compound. Its molecular formula is C22H16N4O3S and its molecular weight is 416.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Methyl-4-(5-nitro-2-(pyridin-2-ylthio)benzylidene)-1-Phenyl-1H-pyrazol-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-4-(5-nitro-2-(pyridin-2-ylthio)benzylidene)-1-Phenyl-1H-pyrazol-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure and Properties

A study explored the molecular structure and hydrogen bonding patterns of related pyrazole derivatives, highlighting their complex hydrogen-bonded sheets and chains in crystal structures. These patterns are crucial for understanding the compound's molecular interactions and stability (Portilla, Mata, Cobo, Low, & Glidewell, 2007).

Tautomerism and Stability

Research on the tautomerism of aza heterocycles, including pyrazolo derivatives, indicates the stability of these compounds in crystal form and their transformation in solution, which is significant for their practical applications in synthesis and material science (Gubaidullin, Nabiullin, Kharlamov, & Buzykin, 2014).

Synthetic Applications

Studies have also been conducted on the synthesis of new derivatives from pyrazolopyridines and related compounds, providing insights into their potential applications in creating new materials or molecules with specific properties (Ghattas, Khodairy, Abdrahman, & Younes, 2003).

Electroluminescence and OLED Applications

Research into the electroluminescence of iridium(III) complexes, including those with pyrazol-pyridine ligands, demonstrates their potential high efficiency in organic light-emitting diodes (OLEDs), suggesting the applicability of similar compounds in advanced electronic and photonic devices (Su, Li, Yang, Zhou, Song, Zhou, & Qu, 2021).

properties

IUPAC Name

(4E)-5-methyl-4-[(5-nitro-2-pyridin-2-ylsulfanylphenyl)methylidene]-2-phenylpyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O3S/c1-15-19(22(27)25(24-15)17-7-3-2-4-8-17)14-16-13-18(26(28)29)10-11-20(16)30-21-9-5-6-12-23-21/h2-14H,1H3/b19-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLUYPLYASBAFDJ-XMHGGMMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1=CC2=C(C=CC(=C2)[N+](=O)[O-])SC3=CC=CC=N3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=NN(C(=O)/C1=C/C2=C(C=CC(=C2)[N+](=O)[O-])SC3=CC=CC=N3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-4-(5-nitro-2-(pyridin-2-ylthio)benzylidene)-1-Phenyl-1H-pyrazol-5(4H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-4-(5-nitro-2-(pyridin-2-ylthio)benzylidene)-1-Phenyl-1H-pyrazol-5(4H)-one
Reactant of Route 2
Reactant of Route 2
3-Methyl-4-(5-nitro-2-(pyridin-2-ylthio)benzylidene)-1-Phenyl-1H-pyrazol-5(4H)-one
Reactant of Route 3
3-Methyl-4-(5-nitro-2-(pyridin-2-ylthio)benzylidene)-1-Phenyl-1H-pyrazol-5(4H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.